methyl 2-(4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. The purine ring is a fused ring system consisting of a pyrimidine ring and an imidazole ring . The piperazine ring is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Piperazine Derivatives in Serotonin Receptor Study
A study by Ostrowska et al. (2023) explored piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin for their affinity towards serotonin 5-HT1A and 5-HT2A receptors. This research could be relevant to understanding the interactions and potential applications of similar compounds in the field of neuropharmacology and mental health treatments (Ostrowska et al., 2023).
Polyamide Synthesis Involving Piperazine
Hattori and Kinoshita (1979) synthesized polyamides incorporating theophylline and thymine, which are structurally related to the chemical . The research shows applications in developing materials with specific properties, potentially useful in various industrial applications (Hattori & Kinoshita, 1979).
Novel Piperazine and Azamacrocyclic Ligands
Lázár et al. (2002) focused on synthesizing new piperazine derivatives with potential applications in the field of chemistry and materials science. Their work demonstrates the versatility of piperazine compounds in creating a variety of chemical structures with potential diverse applications (Lázár et al., 2002).
Catalytic Hydrogenation Research
Sukhorukov et al. (2008) studied the catalytic hydrogenation of compounds including methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates. This research could be relevant for understanding catalytic processes and reactions involving similar piperazine-related compounds (Sukhorukov et al., 2008).
CO2 Absorption Studies
Balchandani et al. (2022) conducted research on CO2 absorption using 2-methyl piperazine-activated tertiary amines. This study illustrates the environmental applications of piperazine derivatives in greenhouse gas mitigation and environmental chemistry (Balchandani et al., 2022).
Flame Retardant Applications
Nguyen et al. (2014) explored the use of piperazine-phosphonates as flame retardants on cotton fabric. This research highlights the potential use of piperazine derivatives in enhancing the safety and durability of materials (Nguyen et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in purine metabolism or signaling pathways
Mode of Action
Given its structural features, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions between the compound and its targets.
Biochemical Pathways
The compound could potentially affect biochemical pathways related to purine metabolism, given the presence of a purine-like structure in its molecular framework . The downstream effects of such interactions could include alterations in nucleotide synthesis, DNA replication, and signal transduction.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not yet known. These properties would significantly impact the compound’s bioavailability and therapeutic potential. Factors such as solubility, stability, and permeability could influence how well the compound is absorbed and distributed within the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially influence cell growth, differentiation, or survival
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and function. Similarly, interactions with other molecules could alter the compound’s activity or bioavailability.
Future Directions
Properties
IUPAC Name |
methyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c1-4-5-6-23-13-14(20(2)17(26)19-15(13)25)18-16(23)22-9-7-21(8-10-22)11-12(24)27-3/h4-11H2,1-3H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBGORMRKFKKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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